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Compound of Interest

Quetiapine sulfoxide
dihydrochloride

cat. No.: B3028793

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of Quetiapine Sulfoxide Dihydrochloride, a primary and pharmacologically
inactive metabolite of the atypical antipsychotic drug, Quetiapine. Understanding these
properties is crucial for research and development, particularly in the fields of drug metabolism,
pharmacokinetics, and analytical science.

Chemical Identity and Quantitative Data

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4
(CYP3A4) enzyme, through sulfoxidation to form Quetiapine Sulfoxide. This metabolite is then
typically prepared as a dihydrochloride salt to enhance its stability and aqueous solubility for
research purposes.

The table below summarizes the key physicochemical parameters for Quetiapine Sulfoxide and
its dihydrochloride salt. Data has been compiled from various sources, and the form (free base
or salt) is specified for clarity.
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Property

Value

Form

Notes | Reference

Chemical Name

11-(4-(2-(2-
hydroxyethoxy)ethyl)pi
perazin-1-
yl)dibenzo[b,f\thiazepi
ne 5-oxide

dihydrochloride

Dihydrochloride Salt

CAS Number 329218-11-3 Dihydrochloride Salt
Molecular Formula C21H27CI2N30sS Dihydrochloride Salt
Molecular Weight 472.43 g/mol Dihydrochloride Salt
Appearance White to yellow solid Dihydrochloride Salt

powder

Water Solubility

= 233.33 mg/mL
(493.89 mM)

Dihydrochloride Salt

Requires sonication
for dissolution. The
salt form has
enhanced water

solubility.

Melting Point

~-48°C

Free Base (Sulfoxide)

This is a predicted
value for the free
base, not the

dihydrochloride salt.

pKa (Strongest Basic)

6.93

Free Base (Sulfoxide)

Predicted value from
computational models

(Chemaxon).

logP (Octanol-Water)

-0.51

Free Base (Sulfoxide)

Predicted value. The
partition coefficient of
the highly soluble
dihydrochloride salt is

expected to be lower.

Metabolic Pathway and Bio-transformation
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Quetiapine undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway.
The formation of Quetiapine Sulfoxide is almost exclusively mediated by the CYP3A4
isoenzyme. This biotransformation results in a metabolite that is considered pharmacologically
inactive.
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Figure 1: Metabolic conversion of Quetiapine.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible
experimental methods. Below are detailed protocols for key parameters relevant to Quetiapine
Sulfoxide Dihydrochloride.

Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard for determining equilibrium solubility and is
recommended by the USP.

Objective: To determine the saturation concentration of the compound in an agueous medium
at a specific temperature.

Protocol:

o Preparation: Add an excess amount of Quetiapine Sulfoxide Dihydrochloride to a series
of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified
water, or buffers at pH 1.2, 4.5, and 6.8). Ensure enough solid is present to maintain a
suspension throughout the experiment.
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» Equilibration: Seal the flasks and place them in a mechanical shaker or agitator within a
temperature-controlled environment, typically 37 £ 1 °C. Agitate the samples for a
predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach
equilibrium should be established in preliminary studies.

o Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid
phase from the supernatant by centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration
using a suitable, non-adsorptive filter (e.g., 0.45 um PVDF).

e Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate
solvent.

¢ Analysis: Determine the concentration of the dissolved compound in the diluted sample
using a validated analytical method, such as High-Performance Liquid Chromatography with
UV detection (HPLC-UV).

o Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration
and the dilution factor. The experiment should be performed in at least triplicate.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and widely used method for determining the ionization
constants (pKa) of pharmaceutical compounds.
Objective: To measure the pH at which the compound is 50% ionized.

Protocol:

o System Calibration: Calibrate a potentiometer and a combined pH electrode using at least
three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH
measurement.

o Sample Preparation: Prepare a solution of Quetiapine Sulfoxide Dihydrochloride (e.g., 1
mM) in purified water. To maintain constant ionic strength, a background electrolyte such as
0.15 M potassium chloride (KCI) is added.
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Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a
thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the
solution.

Titration: Make the solution acidic (e.g., to pH 1.8-2.0) with a standardized titrant (e.g., 0.1 M
HCI). Then, titrate the solution by adding small, precise increments of a standardized basic
titrant (e.g., 0.1 M NaOH).

Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading
to stabilize (e.g., drift < 0.01 pH units/minute). Continue the titration until the pH reaches a
stable plateau in the basic range (e.g., pH 12.0-12.5).

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
The pKa value corresponds to the pH at the midpoint of the buffer region or the inflection
point on the first derivative of the curve. Perform at least three replicate titrations to ensure
reproducibility.

LogP Determination (HPLC-Based Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-phase HPLC
(RP-HPLC) provides a rapid and reliable indirect method for its estimation, correlating retention
time with known logP values of standard compounds.

Objective: To estimate the logP value by correlating the compound's retention on a nonpolar
stationary phase with its lipophilicity.

Protocol:

o Standard Selection: Choose a set of 5-7 reference compounds with well-established and
reliable logP values that bracket the expected logP of the analyte.

o Chromatographic System: Use an RP-HPLC system with a C18 column. The mobile phase is
typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is
in its neutral form) and an organic modifier like methanol or acetonitrile.

e Calibration Curve Generation:
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[e]

Inject each reference standard individually onto the column under isocratic conditions.

(¢]

Measure the retention time (tR) and void time (t0).

Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / tO.

[¢]

Plot log(k") versus the known logP values of the standards. A linear regression of this plot

[¢]

serves as the calibration curve.

o Sample Analysis: Dissolve Quetiapine Sulfoxide in the mobile phase and inject it into the
HPLC system under the identical chromatographic conditions used for the standards.

¢ logP Calculation:

o Measure the retention time of Quetiapine Sulfoxide and calculate its capacity factor
(log(k?)).

o Using the linear regression equation from the calibration curve, calculate the logP of
Quetiapine Sulfoxide from its measured log(k’).

Physicochemical Characterization Workflow

The process of characterizing a new chemical entity or metabolite follows a logical progression
of experiments. The workflow ensures that foundational properties are determined first, which
then inform subsequent, more complex analyses.
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Figure 2: General workflow for physicochemical characterization.

» To cite this document: BenchChem. [Physicochemical Properties of Quetiapine Sulfoxide
Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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